molecular formula C14H11NO5S2 B12468954 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 682741-29-3

4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B12468954
CAS No.: 682741-29-3
M. Wt: 337.4 g/mol
InChI Key: GJODSFZNKNHKML-UHFFFAOYSA-N
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Description

4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to form the desired thiophene derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid include other thiophene derivatives such as suprofen, articaine, and tiquizium bromide . These compounds share the thiophene ring system but differ in their substituents and pharmacological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODSFZNKNHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384604
Record name 4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682741-29-3
Record name 4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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